molecular formula C13H15Cl2NO2 B14876434 Methyl 4-(3,4-dichlorophenyl)-1-methylpyrrolidine-3-carboxylate

Methyl 4-(3,4-dichlorophenyl)-1-methylpyrrolidine-3-carboxylate

Cat. No.: B14876434
M. Wt: 288.17 g/mol
InChI Key: KGXLCVSVQYGOEA-UHFFFAOYSA-N
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Description

Methyl 4-(3,4-dichlorophenyl)-1-methylpyrrolidine-3-carboxylate is a chemical compound known for its unique structure and properties This compound is characterized by the presence of a pyrrolidine ring substituted with a methyl group and a carboxylate ester, along with a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(3,4-dichlorophenyl)-1-methylpyrrolidine-3-carboxylate typically involves the reaction of 3,4-dichlorophenylacetic acid with methylamine and pyrrolidine under controlled conditions. The process includes steps such as esterification, amidation, and cyclization to form the final product. The reaction conditions often require the use of catalysts and solvents to facilitate the reactions and achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may include continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3,4-dichlorophenyl)-1-methylpyrrolidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the dichlorophenyl group to a less chlorinated derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrrolidine derivatives .

Scientific Research Applications

Methyl 4-(3,4-dichlorophenyl)-1-methylpyrrolidine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(3,4-dichlorophenyl)-1-methylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3,4-Dichloromethylphenidate: A stimulant drug with a similar dichlorophenyl group.

    4-(3,4-Dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalenyl amines: Compounds with similar structural motifs used as reuptake inhibitors.

Uniqueness

Methyl 4-(3,4-dichlorophenyl)-1-methylpyrrolidine-3-carboxylate is unique due to its specific combination of functional groups and its reactivity profile. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C13H15Cl2NO2

Molecular Weight

288.17 g/mol

IUPAC Name

methyl 4-(3,4-dichlorophenyl)-1-methylpyrrolidine-3-carboxylate

InChI

InChI=1S/C13H15Cl2NO2/c1-16-6-9(10(7-16)13(17)18-2)8-3-4-11(14)12(15)5-8/h3-5,9-10H,6-7H2,1-2H3

InChI Key

KGXLCVSVQYGOEA-UHFFFAOYSA-N

Canonical SMILES

CN1CC(C(C1)C(=O)OC)C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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